N-hydroxy-2,4,5-trimethoxybenzamide
Overview
Description
“N-hydroxy-2,4,5-trimethoxybenzamide” is a chemical compound with the molecular formula C10H13NO5 . It is used in various scientific and industrial applications .
Synthesis Analysis
The synthesis of “N-hydroxy-2,4,5-trimethoxybenzamide” involves several steps and is typically carried out in a laboratory setting . The starting material is usually ethyl acrylate ester derivative . The process is confirmed by elemental microanalysis, 1H-NMR, and 13C-NMR spectroscopic studies .Molecular Structure Analysis
The molecular structure of “N-hydroxy-2,4,5-trimethoxybenzamide” is determined by its molecular formula, C10H13NO5 . The InChI code for this compound is 1S/C10H13NO5/c1-14-7-5-9 (16-3)8 (15-2)4-6 (7)10 (12)11-13/h4-5,13H,1-3H3, (H,11,12) .Physical And Chemical Properties Analysis
“N-hydroxy-2,4,5-trimethoxybenzamide” is a powder at room temperature . Its molecular weight is 227.22 .Scientific Research Applications
Application in Pharmaceutical Research
Specific Scientific Field
The specific scientific field of this application is Pharmaceutical Research .
Comprehensive and Detailed Summary of the Application
N-hydroxy-2,4,5-trimethoxybenzamide is used in the development of more sustainable synthetic routes for the modern organic chemist’s toolkit . It is part of a class of compounds known as N-hydroxy heterocycles, which are an innovative structural motif for modern drug discovery . These compounds are particularly interesting due to the high stability and unique characteristics of the N-O bond .
Detailed Description of the Methods of Application or Experimental Procedures
The method of application involves the electrochemical conversion of nitro groups . This process provides direct access to the previously understudied class of N-hydroxy heterocycles . The electrochemical synthesis by nitro reduction enables selective synthesis of this class of compounds, which is difficult to access by classical routes .
Thorough Summary of the Results or Outcomes Obtained
The result of this research is the development of a highly selective and scalable electro-organic synthesis of novel benzo[e]-1,2,4-thiadiazine-1,1-dioxides . These compounds represent an important structural motif of Active Pharmaceutical Ingredients (APIs) modified with a unique N-hydroxy moiety . This study has enabled preparative access to novel substances bearing an N-hydroxy modification of a structural motif commonly found in drugs .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-hydroxy-2,4,5-trimethoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5/c1-14-7-5-9(16-3)8(15-2)4-6(7)10(12)11-13/h4-5,13H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQDEBVCTQMTGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NO)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-hydroxy-2,4,5-trimethoxybenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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